(R/S)-Phenylephrine-d3 HCl
Description
(R/S)-Phenylephrine-d3 HCl is a racemic mixture of deuterium-labeled phenylephrine, a synthetic adrenergic agonist. This compound serves as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic studies. Its molecular formula is C₉H₁₀D₃NO₂·HCl, with a molecular weight of 206.69 g/mol . The deuteration at three hydrogen positions (typically the methyl group or aromatic ring) minimizes isotopic interference, enabling precise quantification of non-deuterated phenylephrine in biological matrices .
Properties
Molecular Formula |
C9H10D3NO2.HCl |
|---|---|
Molecular Weight |
206.68 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Application |
|---|---|---|---|---|
| (R/S)-Phenylephrine-d3 HCl | C₉H₁₀D₃NO₂·HCl | 206.69 | 61-76-7 (unlabeled) | LC-MS internal standard |
| (S)-Phenylephrine-d3 HCl | C₉H₁₀D₃NO₂·HCl | 206.69 | 1217858-50-8 | Active enantiomer quantification |
| Phenylephrine HCl | C₉H₁₃NO₂·HCl | 203.67 | 61-76-7 | Pharmacological agent |
| Phenylephrine-d3 (Methyl-d3) | C₉H₁₀D₃NO₂·HCl | 206.69 | 1217705-88-8 | Methyl-specific metabolism |
| Phenylephrine Glucuronide | C₁₅H₂₁NO₈ | 343.33 | NA | Phase II metabolite analysis |
Stability and Regulatory Considerations
- Purity : Deuterated compounds typically achieve >98% HPLC purity, with a 5-year re-test period for isotopic stability .
- Regulatory Compliance: Non-deuterated phenylephrine HCl meets USP<232> and ICH Q3D guidelines for elemental impurities (e.g., Pb < 0.5 ppm) .
- Storage : Deuterated analogs are stable at -20°C, with shipping via FedEx International Priority to ensure integrity .
Q & A
Basic Question: What analytical methods are recommended for quantifying (R/S)-Phenylephrine-d3 HCl and distinguishing it from non-deuterated analogs?
Methodological Answer:
- Chromatographic Separation : Use reversed-phase HPLC or UPLC with a C18 column and mobile phases optimized for polar amines (e.g., acetonitrile/water with 0.1% formic acid). Deuterated compounds exhibit slight retention time shifts compared to non-deuterated forms due to isotopic effects .
- Mass Spectrometry : Employ LC-MS/MS with multiple reaction monitoring (MRM) to differentiate isotopic peaks. For example, monitor transitions such as m/z 180 → 107 (non-deuterated phenylephrine) and m/z 183 → 110 (deuterated form) .
- Validation : Follow USP <467> and ICH Q3C guidelines for residual solvent analysis and impurity profiling, ensuring limits of detection (LOD) ≤ 0.1% for non-deuterated contaminants .
Advanced Question: How can researchers resolve contradictions in α1-adrenergic receptor binding data between deuterated and non-deuterated phenylephrine?
Methodological Answer:
- Experimental Design :
- Receptor Subtype Selectivity : Compare binding affinities (pKi) across α1A, α1B, and α1D subtypes using radioligand displacement assays. For example, (R)-Phenylephrine-d3 HCl shows pKi values of 5.86 (α1D), 4.87 (α1B), and 4.70 (α1A), which may differ slightly from non-deuterated forms due to isotopic steric effects .
- Functional Assays : Conduct calcium flux or cAMP inhibition assays to validate agonism potency. Normalize data to internal controls (e.g., non-deuterated phenylephrine) to isolate isotopic impacts .
- Data Contradiction Analysis :
- If discrepancies arise, verify deuterium incorporation purity (>99%) via <sup>1</sup>H-NMR or LC-HRMS to rule out incomplete labeling .
- Account for batch-to-batch variability by cross-referencing COA (Certificate of Analysis) data, including elemental impurities (e.g., Pb ≤ 5 ppm) and residual solvents (e.g., methanol ≤ 3000 ppm) .
Basic Question: What synthetic strategies are employed to ensure high isotopic purity in this compound?
Methodological Answer:
- Deuterium Incorporation :
- Quality Control :
Advanced Question: How can metabolic stability studies of this compound be optimized for in vitro models?
Methodological Answer:
- Experimental Workflow :
- Hepatocyte Incubations : Use cryopreserved human hepatocytes (1 × 10<sup>6</sup> cells/mL) with deuterated compound (10 µM) in Krebs-Henseleit buffer. Terminate reactions at 0, 15, 30, and 60 minutes .
- Metabolite Identification : Apply LC-HRMS to detect deuterated glucuronides (e.g., Phenylephrine-d3 Glucuronide, m/z 356.15) and compare with non-deuterated analogs to assess isotopic effects on conjugation kinetics .
- Data Interpretation :
- Calculate half-life (t1/2) using nonlinear regression. If deuterated forms show prolonged t1/2, attribute this to kinetic isotope effects (KIE) in cytochrome P450-mediated oxidation .
Basic Question: What USP/ICH guidelines apply to the stability testing of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Compliance :
- Adhere to USP <232>/<233> for elemental impurities (e.g., As ≤ 1.5 ppm) and ICH Q1A(R2) for stability protocol design .
Advanced Question: How can researchers validate the enantiomeric purity of (R)- vs. (S)-Phenylephrine-d3 HCl in pharmacokinetic studies?
Methodological Answer:
- Chiral Separation :
- In Vivo Correlation :
- Administer racemic (R/S)-Phenylephrine-d3 HCl to animal models and collect plasma samples. Quantify enantiomer ratios via LC-MS/MS to assess stereoselective clearance .
Basic Question: What are the critical parameters for ensuring batch-to-batch consistency in this compound synthesis?
Methodological Answer:
- Key Parameters :
- Documentation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
